![molecular formula C20H20N2O B12919398 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline CAS No. 89721-37-9](/img/structure/B12919398.png)
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to an isoquinoline core, with an o-tolyl group providing additional functionalization. The presence of these functional groups allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the isoquinoline core.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through Friedel-Crafts alkylation, where an o-tolyl halide reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline or pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the isoquinoline or pyrrolidine rings.
科学的研究の応用
3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-3-yloxy)-1-phenylisoquinoline: Similar structure but with a phenyl group instead of an o-tolyl group.
3-(Pyrrolidin-3-yloxy)-1-(p-tolyl)isoquinoline: Similar structure but with a p-tolyl group instead of an o-tolyl group.
3-(Pyrrolidin-3-yloxy)-1-(m-tolyl)isoquinoline: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.
特性
CAS番号 |
89721-37-9 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
1-(2-methylphenyl)-3-pyrrolidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-14-6-2-4-8-17(14)20-18-9-5-3-7-15(18)12-19(22-20)23-16-10-11-21-13-16/h2-9,12,16,21H,10-11,13H2,1H3 |
InChIキー |
IQMRKAHSTGDPHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)OC4CCNC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
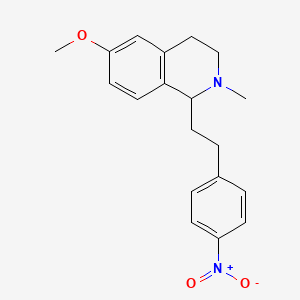
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
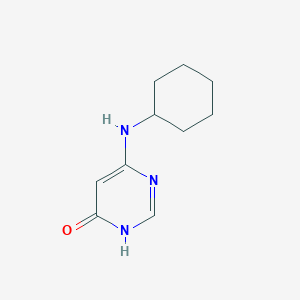
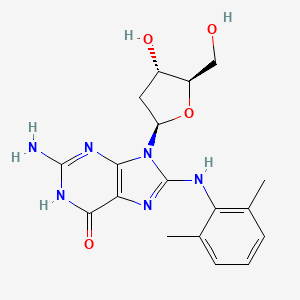
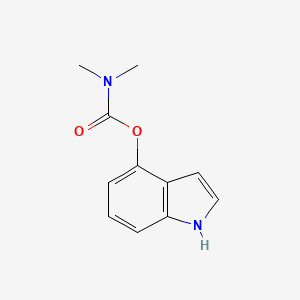
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)

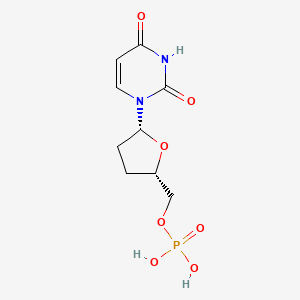
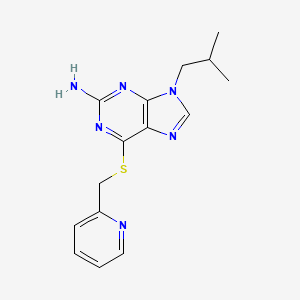
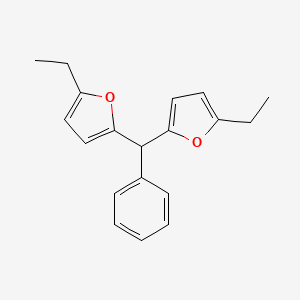
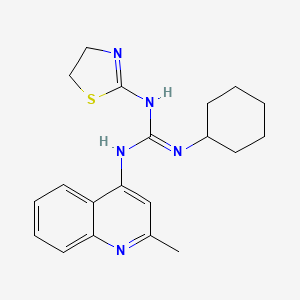
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
